molecular formula C6H6ClN3O B1583333 4-Chloropicolinohydrazide CAS No. 73771-11-6

4-Chloropicolinohydrazide

Cat. No.: B1583333
CAS No.: 73771-11-6
M. Wt: 171.58 g/mol
InChI Key: JORBLRWFTPDRLZ-UHFFFAOYSA-N
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Description

4-Chloropicolinohydrazide is a chemical compound with the molecular formula C₆H₆ClN₃O and a molecular weight of 171.584 g/mol . It is a derivative of picolinic acid, where the hydrazide group is substituted at the 2-position of the pyridine ring, and a chlorine atom is attached at the 4-position. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Chloropicolinohydrazide can be synthesized through the reaction of 4-chloropyridine-2-carboxylic acid with hydrazine hydrate. The reaction typically occurs in a solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization .

Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Chloropicolinohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed:

Scientific Research Applications

4-Chloropicolinohydrazide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-chloropicolinohydrazide involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites. The hydrazide group plays a crucial role in forming hydrogen bonds and other interactions with the target molecules. This binding can lead to the inhibition of enzyme activity, affecting various biochemical pathways .

Comparison with Similar Compounds

  • 4-Chloropyridine-2-carboxylic acid hydrazide
  • 4-Chloro-2-(hydrazinecarbonyl)pyridine
  • N’-phenylpicolinohydrazide

Comparison: 4-Chloropicolinohydrazide is unique due to the presence of both the chlorine atom and the hydrazide group, which confer specific chemical properties and reactivity. Compared to other similar compounds, it exhibits distinct reactivity patterns in substitution and oxidation reactions. Its applications in various fields also highlight its versatility and importance in scientific research .

Properties

IUPAC Name

4-chloropyridine-2-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClN3O/c7-4-1-2-9-5(3-4)6(11)10-8/h1-3H,8H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JORBLRWFTPDRLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1Cl)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80224141
Record name Picolinic acid, 4-chloro-, hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80224141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73771-11-6
Record name 4-Chloropicolinic acid hydrazide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073771116
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 73771-11-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=146826
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Picolinic acid, 4-chloro-, hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80224141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-CHLOROPICOLINIC ACID HYDRAZIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4QNZ5WYE92
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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